REACTION_CXSMILES
|
[CH:1]1([N:7]([O:14][CH3:15])[C:8](=[O:13])[CH2:9][C:10]([CH3:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O[CH:20]([CH3:23])[CH:21]=O)(=O)C.C(O)C(C)C>[Fe].O>[CH3:15][O:14][N:7]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[C:8]([C:9]1[CH:21]=[C:20]([CH3:23])[O:11][C:10]=1[CH3:12])=[O:13]
|
Name
|
85.2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-cyclohexyl-N-methoxyacetoacetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N(C(CC(=O)C)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C=O)C
|
Name
|
19.4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the batch is extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the extract is evaporated
|
Type
|
CUSTOM
|
Details
|
104 parts of crude product are obtained
|
Type
|
DISTILLATION
|
Details
|
this can be distilled at 138°-145° C./0.3 mm Hg
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=C(OC(=C1)C)C)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |